Soman

Overview

Description

It is classified as a nerve agent and is part of the G-series of nerve agents, which also includes tabun, sarin, and cyclosarin . Soman interferes with the normal functioning of the mammalian nervous system by inhibiting the enzyme cholinesterase . It is a colorless liquid with a faint odor resembling rotten fruit when pure, but it can appear yellow to brown with a strong odor similar to camphor when impure .

Preparation Methods

Synthetic Routes and Reaction Conditions

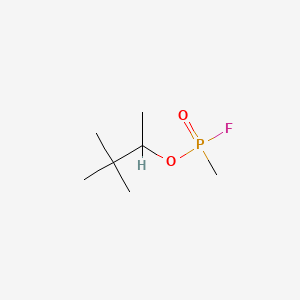

Soman is synthesized through the reaction of pinacolyl alcohol with methylphosphonyl difluoride . The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:

Pinacolyl alcohol+Methylphosphonyl difluoride→this compound+Hydrogen fluoride

Industrial Production Methods

Industrial production of this compound involves the careful handling of highly toxic and reactive chemicals. The process requires stringent safety measures to prevent accidental exposure and environmental contamination. The production is strictly controlled and monitored due to the compound’s classification as a chemical weapon .

Chemical Reactions Analysis

Types of Reactions

Soman undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Hydrolysis: this compound can be hydrolyzed to form pinacolyl methylphosphonic acid and hydrogen fluoride. This reaction is significant in the detoxification process.

Oxidation: this compound can be oxidized to form various degradation products, which are less toxic than the parent compound.

Substitution: this compound can undergo substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed

Hydrolysis: Pinacolyl methylphosphonic acid and hydrogen fluoride.

Oxidation: Various less toxic degradation products.

Substitution: Products depend on the nucleophile used, but typically involve the replacement of the fluorine atom.

Scientific Research Applications

Chemical Properties and Toxicology

Soman is characterized by its volatility and corrosive nature. It appears as a colorless to yellowish liquid with a faint odor reminiscent of mothballs or camphor. The lethal concentration for humans (LCt50) is approximately 70 mg·min/m³. Due to its high toxicity, this compound poses significant risks in both military and civilian contexts, particularly in scenarios involving chemical warfare or terrorist attacks .

2.1. Toxicity Studies

Research on this compound has primarily focused on understanding its toxicological effects and mechanisms of action:

- Neurological Impact : Studies have shown that inhalation exposure to this compound vapor can lead to severe neurological toxicity and brain injury in animal models . The rapid onset of symptoms post-exposure highlights the need for immediate medical intervention.

- Behavioral Studies : Research indicates that even sub-lethal doses can affect behavioral responses in animals, suggesting long-term neurological implications .

2.2. Countermeasure Development

Given the potential for this compound to be used in chemical warfare, significant efforts have been directed towards developing effective countermeasures:

- Pharmacological Interventions : Transdermal administration of physostigmine has been evaluated for its protective effects against this compound exposure. In studies with guinea pigs, this approach demonstrated up to 70% protection against lethal doses when combined with other agents like scopolamine .

- Antidote Research : Various compounds are being investigated for their ability to reverse the effects of this compound poisoning. For instance, research into the use of 6-chlorotacrine has shown promise in protecting against acute toxicity .

Environmental and Health Implications

This compound's potential for environmental contamination poses serious public health risks:

- Contamination Pathways : this compound can contaminate air, water, and food supplies if released as an aerosol or vapor. Its persistence in the environment varies based on conditions but can last from minutes to days depending on the form released .

- Health Effects : Symptoms from this compound exposure can manifest within seconds to minutes, depending on the route of exposure (inhalation vs. skin contact). Immediate medical response is critical to mitigate severe health outcomes .

4.1. Historical Context

This compound was initially developed during World War II as a pesticide but was later recognized for its extreme toxicity as a chemical weapon . Its use in various military conflicts has prompted ongoing research into both its effects and countermeasures.

4.2. Laboratory Findings

A notable study involved administering this compound to animal models under controlled conditions to observe physiological responses and evaluate potential antidotes . The results indicated rapid progression of symptoms such as tremors and seizures following administration, underscoring the compound's lethality.

Data Summary Table

| Aspect | Details |

|---|---|

| Chemical Name | This compound (GD) |

| Classification | Nerve agent; Schedule 1 substance under CWC |

| Toxicity Level | Extremely toxic; LCt50 ~70 mg·min/m³ |

| Primary Mechanism | Inhibition of acetylcholinesterase |

| Countermeasures | Physostigmine (transdermal), 6-chlorotacrine |

| Environmental Persistence | Vapor: minutes to hours; Liquid: hours to days |

Mechanism of Action

Soman exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine . By forming a covalent bond with the serine residue in the active site of AChE, this compound prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of muscles, glands, and central nervous system structures, causing symptoms such as muscle twitching, respiratory distress, and convulsions .

Comparison with Similar Compounds

Soman is part of the G-series nerve agents, which also includes tabun (GA), sarin (GB), and cyclosarin (GF) . These compounds share a similar mechanism of action but differ in their chemical structures and toxicities .

Tabun (GA): Less volatile and less toxic compared to this compound.

Sarin (GB): More volatile and slightly less toxic than this compound.

Cyclosarin (GF): Similar in toxicity to this compound but with a different chemical structure.

This compound is unique due to its high toxicity and rapid action, making it one of the most dangerous nerve agents .

Biological Activity

Soman, also known as GD, is a highly toxic organophosphorus compound classified as a nerve agent. Its biological activity primarily revolves around its potent inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in the mammalian nervous system. This article delves into the mechanisms of action, effects on various biological systems, and relevant case studies that highlight the compound's impact on health.

This compound acts by irreversibly binding to the serine residue in the active site of AChE, leading to the formation of a stable enzyme-inhibitor complex. This process significantly impairs the breakdown of acetylcholine (ACh), resulting in an accumulation of ACh at synaptic clefts. The consequences are profound: overstimulation of cholinergic receptors leads to a range of symptoms, including muscle twitching, respiratory failure, and potentially death due to asphyxiation if not treated promptly.

Aging Process

A critical aspect of this compound's toxicity is its rapid aging process. Once AChE is inhibited by this compound, the enzyme undergoes a structural change that makes it resistant to reactivation by antidotes such as oximes. The aging half-life for this compound-inhibited AChE is notably short, often just minutes, which complicates treatment efforts .

Animal Studies

Research has demonstrated significant behavioral and physiological changes in animal models following this compound exposure. For instance:

- Behavioral Changes : In studies with rats exposed to low doses of this compound (less than 3% of the LD50), alterations in behavior were observed. These included reduced motor coordination and impaired cognitive functions, indicating central nervous system involvement .

- Neuronal Activity : A study investigating the effects of this compound on neuronal activity in the hippocampus and amygdala revealed that exposure led to spontaneous ictogenesis (seizure activity) in a substantial number of brain slices tested. Specifically, 61% of slices exhibited seizure-like activity shortly after exposure .

Case Study 1: Cognitive Impairment Following Exposure

A notable case involved a 55-year-old woman who exhibited progressive cognitive decline after suspected exposure to this compound. Her assessment revealed severe deficits across multiple cognitive domains, including difficulties with attention and executive functions. This case underscores the long-term neurotoxic effects that this compound can impose on human health .

Case Study 2: Acute Toxicity and Treatment

In another study focusing on treatment efficacy post-soman exposure, researchers evaluated various antidotes' effectiveness in preventing seizures induced by this compound. The findings indicated that diazepam was effective in managing seizure activity following exposure, highlighting the importance of timely medical intervention .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal its rapid absorption and distribution within biological systems. Research indicates that this compound metabolites are eliminated quickly from the body; however, their neurotoxic effects can persist long after initial exposure. Studies have shown that even sub-lethal doses can lead to significant behavioral changes and neuronal damage .

Table: Summary of Biological Effects and Treatment Efficacy

| Effect | Observation | Treatment |

|---|---|---|

| Behavioral Changes | Impaired motor coordination and cognitive deficits | Antidotes (e.g., diazepam) |

| Neuronal Activity | Induction of seizures in animal models | Anticonvulsants |

| Cognitive Impairment | Long-term deficits post-exposure | Cognitive rehabilitation |

Properties

CAS No. |

96-64-0 |

|---|---|

Molecular Formula |

CH3PO(F)OCH(CH3)C(CH3)3 C7H16FO2P |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylbutane |

InChI |

InChI=1S/C7H16FO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3 |

InChI Key |

GRXKLBBBQUKJJZ-UHFFFAOYSA-N |

SMILES |

CC(C(C)(C)C)OP(=O)(C)F |

Canonical SMILES |

CC(C(C)(C)C)OP(=O)(C)F |

boiling_point |

198 °C |

Color/Form |

Colorless liquid Colorless transparent liquid Colorless liquid which gives off a colorless vapor When pure, colorless liquid; with impurities, amber or dark brown |

density |

1.0222 g/mL at 25 °C Density: 1.026 at 20 °C |

melting_point |

-42 °C |

Key on ui other cas no. |

96-64-0 |

physical_description |

Soman appears as a chemical warfare nerve agent. Colorless liquid, odorless to fruity. Pure: Colorless liquid with a fruity odor; Impure: Amber or dark brown with an odor like oil of camphor; [U.S. Army ECBC MSDS] Clear, colorless, liquid. Discolors with aging to dark brown. Gives off colorless vapor. |

solubility |

In water, 2.1X10+4 mg/L at 20 °C Miscible with both polar and nonpolar solvents |

Synonyms |

Methylphosphonofluoridate, Pinacolyl Pinacolyl Methylphosphonofluoridate Soman |

vapor_density |

6.3 (Air = 1) |

vapor_pressure |

0.41 [mmHg] 0.41 mm Hg at 25 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.